molecular formula C18H15N3O4 B5059564 2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid

2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid

Cat. No.: B5059564
M. Wt: 337.3 g/mol
InChI Key: ORTFQAZSCUPIJM-UHFFFAOYSA-N
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Description

2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid derivative with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-aminobenzoic acid with an appropriate pyrazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylbenzoic acid: Similar structure but lacks the pyrazole moiety.

    2-hydroxy-5-nitrobenzoic acid: Contains a nitro group instead of the pyrazole derivative.

    2-hydroxy-5-aminobenzoic acid: Precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of 2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and pyrazole moieties allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-hydroxy-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-15(17(23)21(20-11)13-5-3-2-4-6-13)10-19-12-7-8-16(22)14(9-12)18(24)25/h2-10,20,22H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTFQAZSCUPIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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